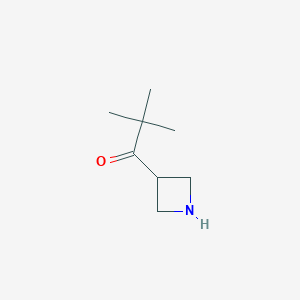![molecular formula C23H33N3O4 B13153227 5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate](/img/structure/B13153227.png)
5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the spirocyclic core, followed by the introduction of the benzyl and tert-butyl protecting groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor or modulator of specific biological pathways.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hemioxalate
- (+)-(3aS,6aS,1’R)-6-oxo-3-(1’-O-benzyl-1’,2’-dihydroxyethyl)-3a,4,6a-tetrahydrofuro[3,4-d]isoxazole
Uniqueness
5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for high specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C23H33N3O4 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate |
InChI |
InChI=1S/C23H33N3O4/c1-22(2,3)30-21(28)25-11-9-23(10-12-25)19-15-26(14-18(19)13-24-23)20(27)29-16-17-7-5-4-6-8-17/h4-8,18-19,24H,9-16H2,1-3H3/t18-,19+/m0/s1 |
InChI-Schlüssel |
BPQPTTXMZVPODR-RBUKOAKNSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)[C@@H]3CN(C[C@@H]3CN2)C(=O)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3CN2)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


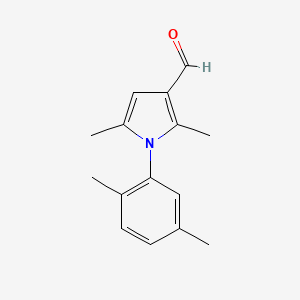
phosphanium iodide](/img/structure/B13153147.png)
![4-{[(Furan-2-ylmethyl)amino]methyl}-N-methylbenzamide](/img/structure/B13153154.png)
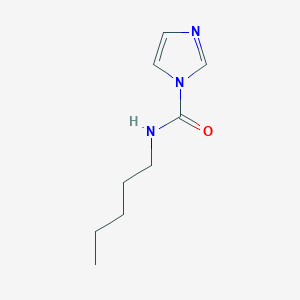
![5-Isocyano-2-methyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13153157.png)
![7-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13153158.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B13153172.png)

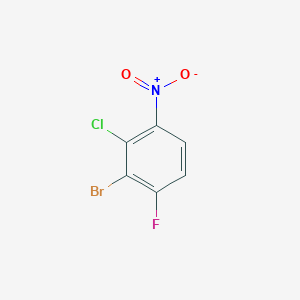
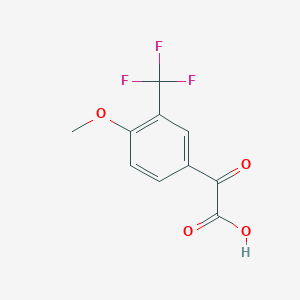
![1-Piperidinyloxy, 4-[(cyclopropylcarbonyl)oxy]-2,2,6,6-tetramethyl-](/img/structure/B13153181.png)
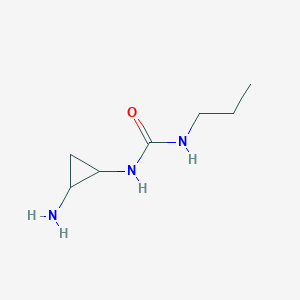
![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B13153221.png)
